N-(3,5-Dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-amine N-(3,5-Dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17603651
InChI: InChI=1S/C20H19N5O2/c1-25-12-13(10-22-25)20-11-21-18-5-4-14(8-19(18)24-20)23-15-6-16(26-2)9-17(7-15)27-3/h4-12,23H,1-3H3
SMILES:
Molecular Formula: C20H19N5O2
Molecular Weight: 361.4 g/mol

N-(3,5-Dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-amine

CAS No.:

Cat. No.: VC17603651

Molecular Formula: C20H19N5O2

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3,5-Dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-amine -

Specification

Molecular Formula C20H19N5O2
Molecular Weight 361.4 g/mol
IUPAC Name N-(3,5-dimethoxyphenyl)-3-(1-methylpyrazol-4-yl)quinoxalin-6-amine
Standard InChI InChI=1S/C20H19N5O2/c1-25-12-13(10-22-25)20-11-21-18-5-4-14(8-19(18)24-20)23-15-6-16(26-2)9-17(7-15)27-3/h4-12,23H,1-3H3
Standard InChI Key BHFGEPMLMSSSSI-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C=N1)C2=CN=C3C=CC(=CC3=N2)NC4=CC(=CC(=C4)OC)OC

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Nomenclature

The compound is formally designated as N-(3,5-dimethoxyphenyl)-3-(1-methylpyrazol-4-yl)quinoxalin-6-amine under IUPAC nomenclature . Its molecular formula, C20H19N5O2, reflects a molecular weight of 361.4 g/mol . The structure integrates three aromatic systems: a quinoxaline backbone, a 1-methylpyrazole ring, and a 3,5-dimethoxyaniline group (Figure 1).

Table 1: Fundamental Molecular Identifiers

PropertyValueSource
IUPAC NameN-(3,5-dimethoxyphenyl)-3-(1-methylpyrazol-4-yl)quinoxalin-6-amine
SMILESCN1C=C(C=N1)C2=CN=C3C=CC(=CC3=N2)NC4=CC(=CC(=C4)OC)OC
InChIKeyBHFGEPMLMSSSSI-UHFFFAOYSA-N
PubChem CID68208633
Molecular Weight361.4 g/mol

Structural Features and Conformational Analysis

The quinoxaline core (C12H8N2) provides a planar, electron-deficient aromatic system conducive to π-π stacking interactions. At position 3, the 1-methylpyrazole substituent introduces a sp²-hybridized nitrogen-rich heterocycle, while the 6-position hosts a 3,5-dimethoxyphenylamine group. Computational models predict that the methoxy groups adopt a para orientation relative to the amine, minimizing steric hindrance .

The 3D conformation, derived from PubChem’s interactive model, shows a dihedral angle of 127° between the quinoxaline and pyrazole planes, suggesting moderate conjugation between the two systems . This spatial arrangement may influence binding interactions in biological targets.

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via palladium-catalyzed cross-coupling reactions, leveraging Suzuki-Miyaura methodologies. A representative pathway involves:

  • Borylation of Quinoxaline Precursors: A brominated quinoxaline intermediate undergoes borylation to generate a pinacol boronate ester.

  • Pyrazole Coupling: Reaction with 4-bromo-1-methyl-1H-pyrazole under microwave-assisted conditions (150°C, 20 min) using [Pd(dppf)Cl2] as a catalyst and Na2CO3 as a base .

Table 2: Representative Synthetic Conditions

ReactantCatalystSolventTemperatureYieldSource
4-Bromo-1-methylpyrazole[Pd(dppf)Cl2] (2.9 mol%)DME/H2O150°C44%

Yield Optimization Challenges

The moderate yield (44%) in reported syntheses highlights challenges in steric hindrance from the 1-methylpyrazole group and competing side reactions. Fluoride-enhanced coupling strategies, as demonstrated in analogous systems , could improve efficiency by stabilizing transient palladium intermediates.

Physicochemical Properties

Computed Descriptors

PubChem’s computational data provides key insights into solubility, lipophilicity, and bioavailability:

Table 3: Predicted Physicochemical Properties

PropertyValueMethod
LogP (octanol-water)1.14 (consensus)XLOGP3, WLOGP
Water Solubility3.71 mg/mL (SILICOS-IT)ESOL
TPSA (Topological PSA)17.82 ŲComputed
GI AbsorptionHighADMET
BBB PermeabilityYesADMET

The compound’s LogP of 1.14 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its topological polar surface area (TPSA) of 17.82 Ų suggests favorable blood-brain barrier penetration, aligning with CNS drug criteria .

Pharmacokinetic Predictions

Machine learning models classify the molecule as a non-inhibitor of major CYP isoforms (1A2, 2C9, 2D6, 3A4) . This metabolic stability reduces drug-drug interaction risks but necessitates prodrug strategies for enhanced bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator